3-(Hydrazineylidenemethyl)pyridine
Description
3-(Hydrazineylidenemethyl)pyridine (CAS: 57616-01-0) is a pyridine derivative featuring a hydrazineylidenemethyl substituent at the 3-position of the pyridine ring.
Properties
IUPAC Name |
(E)-pyridin-3-ylmethylidenehydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-9-5-6-2-1-3-8-4-6/h1-5H,7H2/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQXSCHKZRKFQU-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazineylidenemethyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with temperature conditions ranging from 0 to 150°C .
Industrial Production Methods: Industrial production of 3-(Hydrazineylidenemethyl)pyridine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydrazineylidenemethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the hydrazineylidenemethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(Hydrazineylidenemethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydrazineylidenemethyl)pyridine involves its interaction with various molecular targets and pathways. The hydrazineylidenemethyl group can form coordination complexes with metal ions, influencing the compound’s reactivity and biological activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating its effects .
Comparison with Similar Compounds
Core Structure and Substituent Effects
The activity of pyridine-based inhibitors is highly dependent on substituent type and position:
- Pyridine vs. Pyrazine Cores :
Pyridine cores (e.g., compound 12, Ki = 4.0 μM ) exhibit superior LSD1 inhibition compared to pyrazine analogs (e.g., compound 8, Ki = 9.1 μM ) due to enhanced electrostatic interactions with the flavin adenine dinucleotide (FAD) cofactor and Tyr761 residues in LSD1 . - Hydrazineylidenemethyl vs.
Substituent Optimization
Key substituent effects from SAR studies of related compounds:
| Compound | R5 Substituent | R6 Substituent | Ki (LSD1) | Selectivity (vs. MAO-B) |
|---|---|---|---|---|
| 5 | 4-Cyanophenyl | Phenyl | 2.3 μM | >100× |
| 13 | 4-Fluorophenyl | Phenyl | 220 nM | >100× |
| 17 | 4-Trifluoromethylphenyl | Methyl | 29 nM | 640× |
| 22 | 4-Trifluoromethoxyphenyl | Phenyl | 38 nM | 39× |
Enzymatic Selectivity
- LSD1 vs. MAO-B :
Compounds with bulky R6 groups (e.g., trifluoromethyl in compound 17) show >640-fold selectivity for LSD1 over MAO-B due to MAO-B's narrower active site . - Hydrazine Derivatives: Hydrazine-based inhibitors (e.g., triazole-dithiocarbamates) are reversible and non-covalent, contrasting with cyclopropylamine derivatives that covalently bind FAD . This reversibility may reduce off-target effects but requires optimization for potency.
Key Research Findings
- Structural Insights: Molecular docking suggests that the pyridine core in 3-(piperidin-4-ylmethoxy)pyridine derivatives interacts with FAD and Tyr761, while the piperidine group hydrogen-bonds with Asp555 .
- Cell Permeability : Compound 17 (Ki = 29 nM) increases cellular H3K4me2 levels at 1 μM, demonstrating membrane permeability and intracellular target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
